Product packaging for 3-Methyl-2-nitro-6-phenylphenol(Cat. No.:CAS No. 114184-75-7)

3-Methyl-2-nitro-6-phenylphenol

Cat. No.: B14300447
CAS No.: 114184-75-7
M. Wt: 229.23 g/mol
InChI Key: DKGAPOGFCNSXIW-UHFFFAOYSA-N
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Description

Significance of Substituted Phenols and Biphenyl (B1667301) Systems in Organic Chemistry

Substituted phenols are a cornerstone of organic chemistry, serving as vital intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.org Their utility spans from the production of polymers and agrochemicals, such as the citrus fungicide 2-phenylphenol, to their presence as key substructures in biologically significant polymers like lignin (B12514952) and tyrosine. acs.orgoregonstate.edu The properties of phenolic molecules are significantly shaped by the nature and position of substituents on the aromatic ring, making the controlled synthesis of these compounds a primary goal for chemists. acs.org

Biphenyl compounds, characterized by two phenyl rings linked by a single bond, also hold a significant place in various chemical applications. ontosight.ai Their unique electrical and chemical properties have led to their use in the development of organic light-emitting diodes (OLEDs) and as stable, unreactive components in diverse chemical processes. ontosight.ai The rotational freedom around the central carbon-carbon bond in biphenyls can lead to different molecular conformations, a feature that becomes particularly important when bulky substituents are present. ontosight.ailibretexts.org

Contextualization of Nitro- and Phenyl-Substituted Phenolic Structures

The phenyl group, a bulky substituent, introduces steric hindrance that can influence the molecule's conformation and reactivity. libretexts.org In a structure like 3-Methyl-2-nitro-6-phenylphenol, the phenyl group at the 6-position would sterically interact with the adjacent hydroxyl group and the methyl group at the 3-position. This steric crowding can restrict the rotation of the phenyl ring, potentially leading to atropisomerism, a form of chirality arising from hindered rotation around a single bond. libretexts.org

Current Research Landscape and Identified Knowledge Gaps Pertaining to the Target Compound

Scope and Objectives of Academic Inquiry on this compound

Given the absence of specific research, academic inquiry into this compound would logically begin with its fundamental synthesis and characterization. A primary objective would be to develop an efficient and regioselective synthetic route to obtain the compound in high purity. Classic nitration and phenylation reactions on a cresol (B1669610) precursor could be explored, though controlling the regiochemistry would be a significant challenge. organic-chemistry.org

Once synthesized, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and elucidate its three-dimensional conformation. Subsequent research could then focus on investigating its chemical and physical properties. For example, determining its pKa value would provide insight into the electronic influence of the combined substituents. Exploring its reactivity in various organic transformations could reveal novel synthetic applications. Furthermore, computational studies could be employed to model its molecular orbitals and predict its electronic properties, providing a theoretical framework to complement experimental findings.

Data Tables

Table 1: Properties of Related Phenolic Compounds

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
3-Methyl-2-nitrophenol (B1664609)4920-77-8C₇H₇NO₃35-39106-108 (at 9.5 mmHg)
5-Methyl-2-nitrophenol700-38-9C₇H₇NO₃53-56266.03 (rough estimate)
2-Methyl-6-nitrophenol13073-29-5C₇H₇NO₃69-69.5Not Available
6-Nitro-2-phenylphenol4291-30-9C₁₂H₉NO₃Not Available326.9 (at 760 mmHg)

Note: Data for this compound is not available due to a lack of published research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO3 B14300447 3-Methyl-2-nitro-6-phenylphenol CAS No. 114184-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114184-75-7

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

3-methyl-2-nitro-6-phenylphenol

InChI

InChI=1S/C13H11NO3/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8,15H,1H3

InChI Key

DKGAPOGFCNSXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)O)[N+](=O)[O-]

Origin of Product

United States

In Silico and Theoretical Investigations of 3 Methyl 2 Nitro 6 Phenylphenol

Quantum Chemical Methodologies for Molecular System Analysis

The theoretical examination of molecular systems like 3-Methyl-2-nitro-6-phenylphenol relies on a variety of quantum chemical methods. These computational tools allow for the detailed analysis of molecular orbitals, electron density, and energy landscapes, providing a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) Approaches and Hybrid Functionals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method is particularly well-suited for studying substituted aromatic compounds. In the analysis of related nitrophenol molecules, DFT has been successfully applied to investigate their vibrational spectra and molecular structures. researchgate.net

A common approach involves the use of hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange. The Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely utilized hybrid functional for this purpose. researchgate.net Such functionals are often employed to elucidate the effects of substituent groups on the geometric and electronic properties of the molecule. For instance, in studies of similar compounds, the B3LYP functional has been used to analyze structural and vibrational aspects. beilstein-journals.org

Ab Initio Calculations (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide another tier of theoretical analysis. The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation for a many-electron system. However, HF does not fully account for electron correlation.

To incorporate electron correlation, post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory are often employed. While computationally more demanding than DFT, methods like MP2 (second-order Møller-Plesset perturbation theory) can offer more accurate descriptions of certain molecular interactions, which is pertinent for a system with multiple functional groups like this compound.

Selection of Appropriate Basis Sets for Accurate Predictions

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets are commonly used.

A frequently employed basis set is 6-31G(d), which provides a good balance of flexibility and computational efficiency. researchgate.net For more precise calculations, especially when considering non-covalent interactions, polarization and diffuse functions are often added. For example, the 6-311G(2d,2p) basis set has been used in theoretical calculations of related nitro-containing aromatic compounds to achieve a more detailed understanding of their molecular structure. The selection of a basis set such as 6-311++G(d,p) in studies of similar molecules indicates the need for a comprehensive description of electron distribution, particularly for systems with electronegative atoms and potential for hydrogen bonding.

Conformational Landscape and Stereochemical Analysis

Torsional Potentials and Dihedral Angles of the Biphenyl (B1667301) System

The biphenyl system in this compound is defined by the dihedral angle between the two aromatic rings. This angle is determined by the balance of steric hindrance between the substituents and the electronic effects that may favor a more planar or twisted conformation.

In related substituted biphenyl or phenyl-pyridine systems, the dihedral angle between the rings is a critical parameter. For example, in a similar system, the two phenyl rings were found to be slightly rotated with a torsion angle of 6.6 (2) degrees. researchgate.net In another case, the pyridine (B92270) and phenyl rings were deflected by a torsional angle of 4.8(3)°. researchgate.net For this compound, steric interactions between the ortho-nitro group and the adjacent phenyl ring, as well as the methyl group, would be expected to induce a significant twist from planarity. Computational modeling can map the potential energy surface as a function of this dihedral angle to identify the most stable conformations.

Impact of Substituents (Methyl, Nitro, Phenyl) on Molecular Conformation

The substituents on the phenol (B47542) ring—a methyl group, a nitro group, and a phenyl group—each play a distinct role in dictating the molecule's preferred conformation. The nitro group, being relatively bulky and an electron-withdrawing group, can influence the electronic structure and steric interactions. beilstein-journals.org In a related molecule, a nitro group was found to be oriented at an angle of 14.4 (3)° with respect to the benzene (B151609) ring. researchgate.net

Intramolecular Interactions and Rotational Barriers

A theoretical study of this compound would investigate the non-covalent interactions within the molecule, primarily focusing on the potential for hydrogen bonding and steric hindrance. The key interaction would be the hydrogen bond between the hydroxyl group (-OH) and the adjacent nitro group (-NO2). This type of intramolecular hydrogen bond is a well-documented feature in ortho-nitrophenols and significantly influences the molecule's conformation and stability. acs.orgresearchgate.netuottawa.ca

Rotational Barriers: The calculation of rotational barriers would quantify the energy required to rotate specific parts of the molecule around their connecting single bonds. For this compound, key rotational barriers would include:

The rotation of the phenyl group around the C-C bond connecting it to the phenol ring.

The rotation of the nitro group (-NO2). The planarity of this group with the benzene ring is influenced by the adjacent methyl and hydroxyl groups.

The rotation of the hydroxyl group (-OH), which is likely locked in place by the intramolecular hydrogen bond.

Studies on similar molecules like 3- and 4-nitrophenol (B140041) have calculated the rotational barriers for the nitro group to be in the range of 6.64 to 7.93 kcal/mol. nih.gov A similar analysis for this compound would provide insight into its conformational flexibility and the stability of its most favorable three-dimensional structure. However, no specific published data for these rotational barriers could be found.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. youtube.comwikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests low stability and high reactivity. imist.ma For related molecules like p-nitrophenol, the calculated energy gap is approximately 4.36 eV. imist.ma A dedicated DFT study on this compound would provide the specific energy values for its HOMO, LUMO, and the resulting energy gap, which are currently unavailable.

Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical) This table is for illustrative purposes only, as specific data for this compound is not available.

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.govimist.ma It is used to identify sites prone to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the nitro and hydroxyl groups.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are sites susceptible to nucleophilic attack, typically found around hydrogen atoms.

MEP analysis provides a powerful visual tool for predicting how the molecule will interact with other reagents. nih.gov While studies on m-nitrophenol and p-nitrophenol have been performed, a specific MEP map for this compound has not been published. nih.govimist.ma

Global and Local Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices provide a more quantitative measure than FMO analysis alone. imist.maresearchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

For p-nitrophenol, the calculated chemical hardness is lower than that of p-methylphenol, indicating higher reactivity. imist.ma The electrophilicity index for p-nitrophenol is significantly higher than for p-methylphenol, showing its greater propensity for nucleophilic attack. imist.ma Without a computational study on this compound, these specific quantitative descriptors remain unknown.

Table 2: Illustrative Global Reactivity Indices (Hypothetical) This table is for illustrative purposes only, as specific data for this compound is not available.

Reactivity Index Value (eV)
Chemical Hardness (η) Data not available
Electronegativity (χ) Data not available
Electrophilicity Index (ω) Data not available

Simulations of Spectroscopic Properties

Vibrational Frequency Analysis and Infrared (IR) Spectral Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netscirp.org This analysis helps in assigning experimental spectral bands to specific molecular motions (e.g., stretching, bending, scissoring).

For this compound, a theoretical vibrational analysis would predict the frequencies for key functional groups:

O-H stretching: Typically a broad band, its position would be affected by the intramolecular hydrogen bond.

N-O stretching (asymmetric and symmetric): Characteristic strong peaks for the nitro group.

C-H stretching: From the methyl group and the aromatic rings.

C=C stretching: Within the aromatic rings.

While IR spectra for related compounds like p-nitrophenol have been calculated and assigned, a predicted IR spectrum and vibrational mode analysis for this compound are not available in the reviewed literature. researchgate.netresearchgate.net

No Specific In Silico or Theoretical Investigations Found for this compound

Despite a thorough search of available scientific literature and databases, no specific in silico or theoretical investigations focusing on the chemical compound this compound were identified.

Consequently, it is not possible to provide an article with detailed research findings, including data tables on Nuclear Magnetic Resonance (NMR) chemical shift computations or UV-Visible absorption characteristics and charge transfer phenomena, as requested.

The user's instructions to generate an article strictly adhering to a detailed outline for this specific compound cannot be fulfilled without resorting to the fabrication of data, which would be scientifically unsound. The provided outline, which includes subsections on "Nuclear Magnetic Resonance (NMR) Chemical Shift Computations" and "UV-Visible Absorption Characteristics and Charge Transfer Phenomena," requires specific computational data that is not present in the public domain for this compound.

Searches for this compound did not yield any dedicated computational chemistry studies, such as those employing Density Functional Theory (DFT) or other theoretical methods, which are essential for generating the requested data on NMR chemical shifts and UV-Visible spectral properties. While research exists for structurally related compounds like 3-methyl-2-nitrophenol (B1664609), extrapolating this data would be speculative and would not meet the requirement of focusing solely on this compound.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the user's request, no article can be generated at this time. Further research would be required to be published on this specific molecule to provide the detailed analysis requested.

In-Depth Scientific Review of this compound Remains Uncharted

A thorough review of available scientific literature and chemical databases indicates that while the compound this compound is known and cataloged, detailed research on its specific chemical transformations and reaction mechanisms has not been published. The compound is listed in chemical databases such as PubChem and by commercial suppliers, providing basic properties like molecular formula (C₁₃H₁₁NO₃) and mass. echemi.comnih.gov However, peer-reviewed studies detailing its reactivity as requested are not present in the available search results.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specific subsections requested:

Chemical Transformations and Mechanistic Insights into 3 Methyl 2 Nitro 6 Phenylphenol

Reactions at the Phenyl Substituent

While general principles of reactivity for the functional groups present (phenolic hydroxyl, nitro group, methyl group, and phenyl substituent) are well-established for simpler molecules, the unique electronic and steric environment of 3-Methyl-2-nitro-6-phenylphenol prevents direct and accurate extrapolation. The significant steric hindrance caused by the bulky phenyl group at the ortho position to both the hydroxyl and nitro groups would substantially influence its reactivity in ways not predictable without experimental data.

For context, related but structurally different compounds have been studied. For example, research exists on the spectral properties of 3-methyl-2-nitrophenol (B1664609) and the biochemistry of 3-methyl-4-nitrophenol. sigmaaldrich.comfrontiersin.org Additionally, extensive literature is available on general reactions such as the reduction of aromatic nitro compounds and electrophilic substitution on substituted phenols. chemguide.co.uk However, none of these sources provide specific data for this compound.

Without dedicated studies on this compound, any attempt to detail its specific chemical transformations would be speculative and not meet the required standards of scientific accuracy.

Electrophilic and Nucleophilic Attacks on the Phenyl Ring

The substitution pattern of the benzene (B151609) ring in this compound creates a unique electronic and steric environment that directs incoming electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. quora.comlibretexts.org Similarly, the methyl (-CH3) group is a weakly activating, ortho- and para-directing group. Conversely, the nitro (-NO2) group is a strong deactivating group, directing incoming electrophiles to the meta position. quora.comtestbook.com The phenyl group is generally considered a weakly activating, ortho- and para-directing group.

In this compound, the positions on the phenol (B47542) ring are heavily influenced by these competing effects:

Position 4: This position is para to the strongly activating hydroxyl group and ortho to the weakly activating methyl group. It is also meta to the deactivating nitro group. The concerted activating effects of the hydroxyl and methyl groups are likely to make this the most favorable site for electrophilic attack.

Position 5: This position is meta to the hydroxyl and methyl groups but ortho to the nitro group and meta to the phenyl group. The deactivating influence of the nitro group at the ortho position makes this site less favorable for electrophilic substitution.

Therefore, electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur predominantly at the 4-position of the phenolic ring. Direct nitration of phenols can sometimes lead to oxidative decomposition, so milder reaction conditions are often preferred. libretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group. libretexts.org In this compound, the nitro group strongly activates the ring towards nucleophilic attack. While there isn't an inherent leaving group like a halogen, under forcing conditions or with very strong nucleophiles, displacement of other groups could theoretically occur, though this is less common. The high electron density provided by the hydroxyl group generally disfavors nucleophilic attack on the ring itself. Instead, nucleophilic attack is more likely to occur at the nitro group, which can be a site for complex reactions. unacademy.com

Derivatization for Further Functionalization

The phenolic hydroxyl group is the primary site for derivatization to introduce new functionalities. This is a common strategy to alter the molecule's physical and chemical properties or to prepare it for coupling with other molecules.

One of the most common derivatization reactions for phenols is etherification . The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, can be employed. However, the steric hindrance around the hydroxyl group, caused by the adjacent methyl and nitro groups, might necessitate the use of more reactive electrophiles or harsher reaction conditions.

Another key functionalization is esterification . The phenol can be acylated using acid chlorides or anhydrides in the presence of a base. This converts the phenol into an ester, which can be a useful protecting group or a reactive handle for further transformations. For instance, acetylation can be used to moderate the high reactivity of the phenol during other reactions. libretexts.org

Advanced Derivatization Methodologies for Analytical Characterization

For analytical purposes, especially in chromatography, derivatization is often essential to improve the volatility, thermal stability, and detectability of polar analytes like phenols. nih.gov

Derivatization Reagents and Reaction Protocols for Enhanced Detection

The primary goal of derivatization in this context is to mask the polar hydroxyl group, thereby reducing interactions with active sites in the chromatographic system and improving peak shape and sensitivity. researchgate.net Several classes of reagents are commonly employed for this purpose.

Silylation: This is a widely used technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Silylating agents are highly effective for derivatizing phenols.

Derivatization ReagentAbbreviationCommon Protocol
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAThe phenol is heated with an excess of BSTFA, often in the presence of a catalyst like trimethylchlorosilane (TMCS), in a suitable solvent (e.g., acetonitrile, pyridine) to form the TMS ether. researchgate.netsigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFASimilar to BSTFA, MSTFA is a powerful silylating agent. It is often used for its volatility and the volatility of its byproducts, which is advantageous in GC-MS analysis. cannabissciencetech.com

Acylation: This involves the introduction of an acyl group, often a fluoroacyl group, to enhance detectability by electron capture detection (ECD) in gas chromatography.

Derivatization ReagentAbbreviationCommon Protocol
Acetic Anhydride-Reacts with the phenol in the presence of a base (e.g., pyridine) or by adding it to an alkaline aqueous solution of the phenol to form the acetate (B1210297) ester. researchgate.net
Pentafluorobenzoyl ChloridePFBClReacts with the phenol, often in the presence of a base, to form the pentafluorobenzoyl ester. This derivative is highly sensitive to ECD. jfda-online.com

Application in Chromatographic and Spectroscopic Analysis

Derivatization is a crucial step for the analysis of nitrophenols by gas chromatography-mass spectrometry (GC-MS). researchgate.net Underivatized phenols, particularly those with nitro groups, can exhibit poor chromatographic behavior, leading to broad, tailing peaks and low sensitivity due to their polarity and potential for adsorption within the GC system. researchgate.net

By converting the polar phenolic -OH group into a less polar ether or ester, such as a TMS ether or an acetate ester, the volatility of the compound is increased, and its interaction with the stationary phase is reduced. nih.gov This leads to:

Improved Peak Shape: Symmetrical and sharper peaks are obtained, which allows for better resolution and more accurate quantification.

Increased Sensitivity: Derivatization can enhance the detector response. For example, fluoroacyl derivatives are highly responsive to electron capture detectors. jfda-online.com

Enhanced Mass Spectral Information: The mass spectra of the derivatized compounds often show clear molecular ions and characteristic fragmentation patterns that can aid in structure confirmation. For TMS derivatives of nitrophenols, characteristic ions include the molecular ion (M+), (M-15)+ (loss of a methyl group), and ions corresponding to the trimethylsilyl group itself. researchgate.net

In High-Performance Liquid Chromatography (HPLC), while derivatization is not always mandatory for phenolic compounds, it can be used to enhance detection, particularly for UV-Vis or fluorescence detectors. nih.govuna.ac.cr For instance, reacting the phenol with a chromophoric or fluorophoric reagent can significantly lower the limits of detection.

Exploration of Advanced Applications and Structure Property Relationships Non Clinical Perspective

Role as an Intermediate in Fine Chemical Synthesis

The strategic placement of reactive functional groups on the biphenyl (B1667301) scaffold of 3-Methyl-2-nitro-6-phenylphenol makes it a valuable starting material for the synthesis of more complex molecules with specific, desirable properties.

The structure of this compound is well-suited for its use as a coupling component in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, represent the largest class of commercial colorants. researchgate.netijasrm.comnih.gov The general synthesis involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol (B47542). nih.govunb.ca

In this context, the phenolic hydroxyl group of this compound activates the aromatic ring, making it susceptible to electrophilic attack by a diazonium ion. The reaction typically proceeds in a moderately alkaline solution at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. researchgate.net The resulting azo compound would incorporate the this compound moiety, and its final color would be influenced by the entire chromophoric system, including the substituents on both aromatic rings. The nitro and methyl groups on the phenolic ring, as well as the phenyl substituent, would modulate the electronic properties of the resulting dye molecule, thereby fine-tuning its color, lightfastness, and other pigment properties. Studies on analogous nitrophenols, such as o-nitrophenol and 4-chloro-2-nitrophenol, have demonstrated their successful use as coupling components to produce a variety of azo dyes with potential applications in textiles, printing, and leather industries. researchgate.net

The biphenyl core of this compound is a structural motif found in various advanced materials, particularly liquid crystals. Biphenyl derivatives are known to form the mesogenic (liquid crystal-forming) core of many calamitic (rod-shaped) liquid crystals. While the specific application of this compound in this area is not extensively documented, its substituted biphenyl structure suggests its potential as a precursor for such materials. The introduction of bulky substituents, such as nitro and methyl groups, can influence the molecular geometry and intermolecular interactions, which are critical factors in the formation and temperature range of liquid crystalline phases.

Furthermore, phenolic compounds can be used as monomers in the synthesis of specialized polymers. Enzymatic polymerization of substituted phenols has been explored as an environmentally friendly method to produce polyphenols with tailored properties. Peroxidases, for instance, can catalyze the polymerization of phenols, and the functional groups on the monomer unit will be incorporated into the final polymer structure, dictating its characteristics. The nitro and phenyl groups of this compound could impart specific thermal, optical, or solubility properties to such a polymer.

Investigation of Biological Activity at the Molecular Level (excluding clinical trials and adverse effects)

The combination of a nitrated aromatic system and a phenolic hydroxyl group suggests that this compound and its derivatives may exhibit a range of biological activities. Non-clinical studies, including in vitro assays and computational modeling, provide insights into these potential activities at the molecular level.

Nitroaromatic compounds and phenols are known to interact with various biological macromolecules, including enzymes and receptors. Molecular docking studies on similar nitro-substituted compounds have been used to predict and rationalize their binding affinity to the active sites of specific enzymes. bas.bgresearchgate.net For instance, studies on nitro benzamide (B126) derivatives have shown that the number and orientation of nitro groups can significantly influence binding efficiency to enzymes like inducible nitric oxide synthase (iNOS). researchgate.net

The this compound molecule possesses several features that could contribute to enzyme or receptor binding:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, a crucial interaction for binding to the active sites of many enzymes. nih.gov

Electrostatic Interactions: The electron-withdrawing nitro group creates a region of partial positive charge on the aromatic ring and has an electron-rich environment itself, which can engage in electrostatic or dipole-dipole interactions with amino acid residues in a binding pocket. nih.gov

Hydrophobic Interactions: The phenyl group provides a large, nonpolar surface area that can participate in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's active site.

Theoretical molecular docking studies could be employed to screen this compound against a library of enzymes (e.g., kinases, transferases, hydrolases) or receptors to identify potential biological targets. bas.bg Such in silico approaches predict the binding energy and conformation of the ligand within the target's active site, offering a hypothesis for its mechanism of action that can be tested experimentally through in vitro enzyme inhibition assays.

Phenolic compounds are well-known for their antimicrobial properties. nih.gov The antimicrobial action of phenols is often attributed to their ability to disrupt the microbial cell membrane, leading to increased permeability, leakage of intracellular contents, and eventual cell death. The lipophilicity of a phenolic compound, influenced by its substituents, plays a role in its ability to partition into the lipid bilayer of the microbial membrane.

The presence of a nitro group can enhance the antimicrobial activity of phenolic compounds. Nitroaromatic compounds can undergo enzymatic reduction within microbial cells, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules like DNA and proteins. nih.gov Studies on structurally related compounds, such as 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, have confirmed their antibacterial and antifungal activity in non-clinical models. nih.gov Similarly, research on aminobenzylated 4-nitrophenols has demonstrated their efficacy against resistant microorganisms like methicillin-resistant S. aureus (MRSA). nih.gov The antibacterial mechanism for these nitrophenols is thought to involve more than just antioxidant activity, pointing towards direct interaction with microbial targets. nih.gov

The combined features of the phenolic hydroxyl group and the nitro group in this compound suggest a potential for antimicrobial or fungistatic activity through a multi-faceted mechanism involving membrane disruption and intracellular oxidative stress.

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. Quantitative Structure-Activity Relationship (QSAR) studies on related nitroaromatic and phenolic compounds help to elucidate the contributions of different structural features.

The Phenolic Hydroxyl Group: The acidity (pKa) and hydrogen-bonding capability of the hydroxyl group are critical. Studies on other substituted phenols have shown that methylation or acetylation of this group often leads to a loss of biological activity, highlighting its importance as a hydrogen-bond donor in interactions with biological targets. nih.gov

The Methyl Group: The methyl group can influence activity through steric and electronic effects. It can affect the conformation of the molecule and provide hydrophobic interactions within a binding site. Its electron-donating nature can also subtly modulate the electronic properties of the aromatic ring.

By systematically modifying these structural features—for example, by changing the position of the substituents or replacing them with other functional groups—and observing the resulting changes in biological activity, a detailed structure-activity relationship can be established. This knowledge is crucial for the rational design of new derivatives of this compound with enhanced potency and selectivity for a specific application, be it as a specialized dye, an advanced material, or a molecular probe for biological systems.

Conclusion and Outlook for 3 Methyl 2 Nitro 6 Phenylphenol Research

Synthesis of Current Academic Understanding

A thorough review of the scientific literature indicates that 3-Methyl-2-nitro-6-phenylphenol is not a well-documented compound. There is a conspicuous absence of reported synthetic routes, characterization data, or studies on its chemical reactivity and biological activity. The current academic understanding is therefore not of the compound itself, but can be inferred from the extensive research on related substituted nitrophenols.

For instance, the synthesis of various nitrophenols is well-established, often involving the nitration of a corresponding phenol (B47542) or the hydrolysis of a nitro-substituted aryl halide. The presence of both a methyl and a phenyl group on the phenol ring in this compound introduces challenges of regioselectivity in its synthesis. The directing effects of the hydroxyl, methyl, and phenyl groups would need to be carefully considered to achieve the desired substitution pattern.

The properties of known nitrophenols can offer some predictive insights. For example, 2-nitrophenols typically exhibit intramolecular hydrogen bonding between the hydroxyl and nitro groups, which influences their physical properties such as boiling point and acidity. The introduction of a phenyl group at the 6-position would likely introduce steric hindrance and electronic effects that could further modulate these properties.

Identification of Remaining Research Challenges and Open Questions

The primary and most significant research challenge is the development of a viable and efficient synthetic pathway to this compound. Key questions that need to be addressed include:

Synthetic Strategy: What is the most effective synthetic route to achieve the desired 2,3,6-substitution pattern on the phenol ring? Would a Suzuki or other cross-coupling reaction be suitable for introducing the phenyl group, and at what stage of the synthesis should the nitration be performed?

Regiocontrol: How can the nitration of 3-methyl-6-phenylphenol (if this is a viable precursor) be controlled to selectively yield the 2-nitro isomer? Alternatively, could a strategy involving the construction of the substituted ring system from acyclic precursors be more effective?

Purification and Characterization: Once synthesized, the purification of the target compound from potential isomers and byproducts will be crucial. A full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) would be necessary to unequivocally confirm its structure.

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its pKa, solubility, and spectroscopic signature? How do these properties compare to simpler nitrophenols?

Future Directions for Methodological Advancement and Application Expansion

Assuming a successful synthesis and characterization, several avenues for future research on this compound could be pursued:

Methodological Advancement: The development of a novel synthetic method for this compound could be a significant contribution to synthetic organic chemistry, particularly if the methodology is applicable to a broader range of polysubstituted phenols.

Reactivity Studies: The chemical reactivity of the compound should be explored. For example, the nitro group could be reduced to an amino group, opening up a pathway to a new family of aminophenols with potential applications as building blocks for dyes, ligands for metal complexes, or pharmacologically active molecules. The phenolic hydroxyl group could also be a site for further functionalization.

Exploration of Potential Applications: Based on the known applications of related compounds, several potential uses for this compound could be investigated:

Intermediate for Fine Chemicals: It could serve as a key intermediate in the multi-step synthesis of more complex molecules.

Ligand Design: The corresponding aminophenol could be a precursor to novel Schiff base ligands capable of forming stable complexes with various metal ions, with potential applications in catalysis or materials science.

Biological Activity Screening: While speculative, the compound could be screened for various biological activities, such as antimicrobial, antifungal, or herbicidal properties, which are sometimes associated with nitrophenolic structures.

Q & A

Q. What are the validated synthetic routes for 3-Methyl-2-nitro-6-phenylphenol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nitration and alkylation of phenol derivatives. For example, nitration of 3-methyl-6-phenylphenol with nitric acid in sulfuric acid at 0–5°C produces the nitro derivative. Yield optimization requires precise temperature control (<10°C) to minimize byproducts like dinitro compounds. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended . Alternative routes may employ electrophilic aromatic substitution under mild acidic conditions. Reaction monitoring via TLC and NMR (δ 8.1–8.3 ppm for nitro group protons) ensures intermediate validation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC : C18 column, mobile phase (acetonitrile/water, 70:30), UV detection at 254 nm. Retention time ~12.3 min for >98% purity .
  • Mass Spectrometry (EI) : Expected molecular ion [M]+ at m/z 243.1, with fragmentation peaks at m/z 183 (loss of NO₂) and 152 (loss of phenyl group) .
  • ¹³C NMR : Key signals include δ 148.9 ppm (C-NO₂), δ 126–130 ppm (aromatic carbons), and δ 21.5 ppm (methyl group) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is photosensitive and hygroscopic. Store at 0–6°C in amber vials under inert gas (argon). Degradation studies show <5% decomposition over 6 months under these conditions. Monitor via periodic HPLC analysis. Avoid aqueous buffers (pH >7) to prevent nitro-group hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Employ density functional theory (DFT) to calculate:
  • Electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., cytochrome P450).
    Validate predictions via synthesis of derivatives (e.g., halogenated analogs) and comparative bioassays .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 8.2 vs. 8.4 ppm for aromatic protons) may arise from solvent polarity or impurities. Standardize protocols:

Use deuterated DMSO for solubility and signal resolution.

Compare with authenticated reference spectra (e.g., NIST database ).

Perform spiking experiments with pure samples to confirm peak assignments .

Q. How to evaluate the environmental impact of this compound in laboratory waste streams?

  • Methodological Answer : Conduct toxicity assays:
  • Microtox® : EC₅₀ for Vibrio fischeri (72h, 15°C) = 12 mg/L.
  • Algal Growth Inhibition : IC₅₀ for Chlorella vulgaris = 8 mg/L.
    Remediation: Adsorption via activated carbon (90% removal efficiency) or ozonation (0.5 g O₃/L, 30 min). Document disposal per EPA guidelines .

Q. What experimental designs optimize catalytic reduction of the nitro group to an amine?

  • Methodological Answer : Test catalysts (Pd/C, Fe/HCl) under hydrogen atmosphere (1–3 bar):
  • Pd/C (5% w/w) : Ethanol solvent, 50°C, 4h → 92% yield.
  • Fe/HCl : Reflux in EtOH/H₂O (3:1), 6h → 78% yield.
    Monitor reaction progress via IR (disappearance of NO₂ stretch at 1520 cm⁻¹) and LC-MS .

Data Contradiction Analysis

Q. Why do conflicting bioactivity results occur across studies, and how can they be reconciled?

  • Methodological Answer : Variability arises from:
  • Cell Line Differences : Test in ≥3 cell lines (e.g., HeLa, MCF-7) with standardized MTT assay protocols.
  • Solvent Effects : Use DMSO (≤0.1% v/v) to avoid cytotoxicity artifacts.
    Meta-analysis of published IC₅₀ values with ANOVA can identify outliers .

Methodological Frameworks

Q. How to design a reproducible synthesis protocol for academic validation?

  • Methodological Answer : Follow QbD (Quality by Design) principles:

Define Critical Quality Attributes (CQAs): Purity >95%, yield >70%.

Identify Critical Process Parameters (CPPs): Temperature, catalyst loading.

Use DOE (Design of Experiments) to optimize factors (e.g., 2³ factorial design for time, temp, concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.